molecular formula C21H18N2O B560416 MAZ51 CAS No. 163655-37-6

MAZ51

货号: B560416
CAS 编号: 163655-37-6
分子量: 314.4 g/mol
InChI 键: VFCXONOPGCDDBQ-AQTBWJFISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MAZ51 is a complex organic compound with a molecular formula of C21H18N2O and a molecular weight of 314.4 g/mol . This compound is known for its unique structural properties, which include a naphthalene ring and an indole moiety connected by a methylene bridge.

科学研究应用

Key Findings from Research Studies

  • Cell Cycle Arrest and Morphological Changes
    • In studies involving glioma cell lines (C6 and U251MG), MAZ51 induced significant morphological changes characterized by cell rounding and retraction of cellular protrusions. This was associated with G2/M phase cell cycle arrest without triggering significant apoptosis, indicating a targeted effect on transformed cells rather than normal astrocytes .
  • Antitumor Activity in Various Cancer Models
    • This compound has demonstrated antitumor properties across multiple cancer types:
      • Prostate Cancer : Inhibition of PC-3 cell proliferation was observed with an IC50 of 2.7 μM. This compound reduced VEGFR-3 expression and blocked VEGF-C-induced migration and tumor growth in xenograft models .
      • Breast Cancer : The compound inhibited the growth of rat mammary carcinomas, showcasing its potential as a therapeutic agent against breast tumors .
      • Leukemia : this compound effectively reduced colony-forming units derived from leukemic cells, highlighting its utility in hematological malignancies .

Comparative Data Table

The following table summarizes the effects of this compound across different cancer types:

Cancer TypeCell Line/ModelKey FindingsReference
GliomaC6, U251MGInduces G2/M arrest; alters cytoskeletal dynamics
Prostate CancerPC-3Inhibits proliferation (IC50 = 2.7 μM); blocks migration
Breast CancerRat mammary carcinomaSignificant tumor growth inhibition
LeukemiaVarious leukemic cellsReduces colony-forming units

Case Study 1: Glioma Treatment

In a controlled study, glioma cells treated with this compound exhibited altered cytoskeletal arrangements leading to reduced proliferation rates. The study concluded that these effects were mediated through specific signaling pathways involving Akt and GSK3β phosphorylation, independent of VEGFR-3 inhibition .

Case Study 2: Prostate Cancer Xenograft Model

A xenograft model using PC-3 prostate cancer cells demonstrated that daily administration of this compound significantly suppressed tumor growth. The study highlighted the compound's ability to inhibit both cell proliferation and migration induced by VEGF-C, suggesting its potential as a targeted therapy for aggressive prostate cancers .

生物活性

MAZ51 is an indolinone-based compound recognized primarily for its role as a selective inhibitor of vascular endothelial growth factor receptor 3 (VEGFR-3) tyrosine kinase. This compound has been studied extensively for its biological activities, particularly in the context of cancer treatment and vascular biology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its effects on cell morphology, proliferation, and signaling pathways.

This compound exerts its effects through several mechanisms, primarily involving the inhibition of VEGFR-3 and its downstream signaling pathways. The compound has been shown to induce significant morphological changes in glioma cells, characterized by cell rounding and alterations in the cytoskeleton. These changes are associated with cell cycle arrest at the G2/M phase, leading to inhibited cellular proliferation without inducing significant cell death .

Key Signaling Pathways

  • RhoA Activation : this compound activates RhoA, which is crucial for cytoskeletal dynamics and cellular morphology.
  • Akt/GSK3β Pathway : The compound increases the phosphorylation of Akt and GSK3β, contributing to its anti-proliferative effects .
  • VEGFR-3 Phosphorylation : Interestingly, this compound does not inhibit VEGFR-3 phosphorylation directly; rather, it appears to exert its anti-tumor effects through alternative pathways that do not involve direct inhibition of VEGFR-3 signaling .

Glioma Cell Lines

In vitro studies using rat C6 and human U251MG glioma cell lines demonstrated that this compound induces cytoskeletal rearrangements and G2/M phase arrest. The study highlighted that these effects were dose- and time-dependent, suggesting a robust mechanism of action against glioma cells .

Prostate Cancer

This compound has also been investigated in the context of prostate cancer. In human prostate cancer PC-3 cells, this compound inhibited cell proliferation (IC50 = 2.7 μM) and migration induced by VEGF-C. The compound reduced VEGFR-3 expression while not affecting other VEGF receptors, indicating a selective action that could be leveraged for therapeutic purposes .

Acute Myeloid Leukemia (AML)

In AML models, this compound demonstrated efficacy by inhibiting FLT4 (VEGFR-3) phosphorylation, leading to reduced colony-forming units and increased apoptosis in leukemic blasts when combined with cytosine arabinoside. This suggests potential applications in hematological malignancies as well .

Comparative Table of Biological Activities

Activity Cell Type Effect Mechanism
Cell Rounding & G2/M ArrestGlioma (C6, U251MG)Induces morphological changesRhoA activation, Akt/GSK3β pathway
Proliferation InhibitionProstate (PC-3)Reduces proliferation and migrationVEGFR-3 inhibition
Apoptosis InductionAML BlastsIncreases apoptosis with Ara-CFLT4 inhibition

Case Studies

  • Study on Glioma Cells : Park et al. (2014) demonstrated that this compound induces significant morphological changes in glioma cells through cytoskeletal alterations and G2/M phase arrest, highlighting its potential as a therapeutic agent against aggressive brain tumors .
  • Prostate Cancer Research : A study focused on PC-3 cells revealed that this compound effectively blocks tumor growth by inhibiting both proliferation and migration via selective VEGFR-3 inhibition, suggesting a promising avenue for treating advanced prostate cancer .
  • Acute Myeloid Leukemia Findings : Research indicated that this compound could enhance the efficacy of standard treatments in AML by promoting apoptosis in resistant leukemic cells through FLT4 inhibition .

属性

CAS 编号

163655-37-6

分子式

C21H18N2O

分子量

314.4 g/mol

IUPAC 名称

(3Z)-3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13-

InChI 键

VFCXONOPGCDDBQ-AQTBWJFISA-N

SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O

手性 SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)/C=C\3/C4=CC=CC=C4NC3=O

规范 SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O

外观

A crystalline solid

纯度

≥95%

储存

Room Temperature

同义词

MAZ51;  3-[[4-(Dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro-2H-indol-2-one; 

产品来源

United States

Synthesis routes and methods

Procedure details

A mixture of 1.33 g of indole-2-one (10 mmol), 1.99 g of 4-dimethylamino-1-naphthaldehyde (10 mmol) and 3 drops of piperidine are refluxed in 40 ml of ethanol for 5 hours. The desired product precipitates as an orange solid during the reaction. After cooling to room temperature, the product is filtered off, washed with ethanol and dried in vacuo. Yield 2.67 g (85%).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
3-(4-Dimethylaminonaphthalen-1-ylmethylene)-1,3-dihydroindol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MAZ51
Reactant of Route 2
Reactant of Route 2
MAZ51
Customer
Q & A

Q1: Does MAZ51 always inhibit VEGFR-3 phosphorylation?

A2: Surprisingly, this compound doesn't always inhibit VEGFR-3 phosphorylation. In some glioma cells, it actually increased VEGFR-3 tyrosine phosphorylation. [] Further research confirmed that this compound's anti-proliferative activity in those cells was independent of VEGFR-3 phosphorylation inhibition. []

Q2: What is the impact of this compound on tumor growth in vivo?

A3: this compound demonstrates significant antitumor activity in vivo. Studies show it effectively inhibits the growth of rat mammary carcinomas, suggesting both direct tumor growth inhibition and interference with tumor-host interactions. []

Q3: How does this compound affect prostate cancer cells?

A4: In prostate cancer, particularly the aggressive PC-3 cell line, this compound demonstrates anti-cancer effects. These cells exhibit high VEGFR-3 expression, and this compound effectively inhibits their proliferation, migration, and VEGF-C-induced migration. [] In vivo studies using a xenograft mouse model confirmed that this compound blocks tumor growth of PC-3 cells, highlighting its potential as a therapeutic target in prostate cancer. []

Q4: What role does this compound play in acute kidney injury?

A6: Research using this compound in a cisplatin-induced nephrotoxicity model revealed an unexpected protective role for lymphangiogenesis in this context. This compound treatment worsened kidney damage, increased apoptosis, inflammation, and upregulated intrarenal phospho-NF-kB, phospho-JNK, and IL-6 compared to controls. [] This suggests that de novo lymphangiogenesis might have a protective role in cisplatin nephrotoxicity. Notably, this compound also caused vascular damage and altered endothelial marker expression, indicating potential off-target effects on the vasculature during cisplatin nephrotoxicity. []

Q5: How does this compound interact with chemotherapeutic agents in cancer treatment?

A7: Combining this compound with chemotherapy shows promise in specific cancer contexts. For instance, in ovarian cancer, VEGFR3 inhibition via this compound downregulates BRCA1 and BRCA2 expression, sensitizing resistant cell lines with reverted BRCA2 mutations to chemotherapy. [] Similarly, in a drug-resistant mammary tumor model, sequential treatment with docetaxel followed by this compound significantly reduced tumor growth and weight compared to single-agent treatment, highlighting the potential of combination therapy. []

Q6: Are there any biomarkers associated with this compound efficacy?

A8: While specific biomarkers for this compound efficacy are still under investigation, research suggests potential candidates. For example, in acute myeloid leukemia (AML), high cytosolic FLT4 expression, potentially driven by internalization, is linked to refractory disease and could serve as a potential biomarker for this compound responsiveness. []

Q7: What is the role of the VEGF-C/VEGFR-3 axis in oral squamous cell carcinoma?

A9: Research using SAS cells, an oral squamous carcinoma cell line, highlights the importance of the VEGF-C/FLT-4 autocrine loop in tumor progression. Inhibiting this loop with a dominant-negative FLT-4 or this compound suppressed tumor growth, lymphangiogenesis, and VEGF-C expression in vitro and in vivo. [] This suggests targeting tumor cell-associated FLT-4 and the VEGF-C/FLT-4 autocrine loop as potential therapeutic strategies in oral squamous cell carcinoma. []

Q8: What are the limitations of using this compound in research?

A11: Despite showing promise in preclinical settings, this compound has limitations. Research suggests potential off-target effects, particularly on the vasculature, as observed in the cisplatin nephrotoxicity model. [] Additionally, its efficacy appears context-dependent, with varying impacts on lymphangiogenesis and tumor growth depending on the specific disease model and experimental conditions. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。